3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Overview
Description
3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, also known as 3,4-DHT, is a heterocyclic compound with a unique structure that has been extensively studied in the field of organic synthesis and scientific research. It is a versatile and useful molecule with a wide range of applications in both industrial and academic research.
Scientific Research Applications
- Design and Synthesis : Researchers have explored the use of protonated 3,4-ethylene dioxythiophene moieties as end groups to create organic conductors. For instance, an organic semiconductor called 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene was designed and synthesized. This molecule can be doped by protonic acid in both solution and solid-state, resulting in broad near-infrared absorption related to polaron and bipolaron absorption .
- Thieno[3,4-b]pyrazine-Based Alternating Conjugated Polymers : Researchers have synthesized polymers combining thieno[3,4-b]pyrazine (TP) units with different benzene-based donor units. These polymers, such as PFTP , PCzTP , and PSiTP , exhibit high molecular weight and good yield. They hold promise for applications in organic electronics and photovoltaics .
Organic Semiconductors
Conjugated Polymers
properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,2-f][1,4]thiazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS2/c9-6-5-1-3-10-7(5)11-4-2-8-6/h1,3H,2,4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUUGJVJFSJHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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